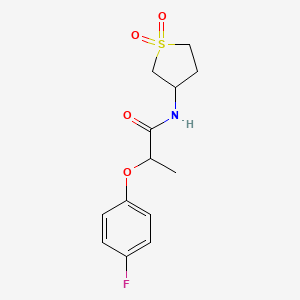![molecular formula C21H21BrN2O3S B12132549 1-(4-Bromophenyl)-2-({5-[(4-tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone](/img/structure/B12132549.png)
1-(4-Bromophenyl)-2-({5-[(4-tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-溴苯基)-2-({5-[(4-叔丁基苯氧基)甲基]-1,3,4-恶二唑-2-基}硫代)乙酮是一种复杂的有机化合物,其结构包含溴苯基、叔丁基苯氧基和恶二唑环。
准备方法
合成路线和反应条件
1-(4-溴苯基)-2-({5-[(4-叔丁基苯氧基)甲基]-1,3,4-恶二唑-2-基}硫代)乙酮的合成通常涉及多个步骤:
恶二唑环的形成: 恶二唑环可以通过在脱水条件下使酰肼与羧酸或其衍生物反应来合成。
溴苯基的引入: 溴苯基通常通过亲核取代反应引入,其中溴苯衍生物与合适的亲核试剂反应。
叔丁基苯氧基的连接: 这一步涉及叔丁基苯酚衍生物与合适的亲电试剂反应,形成醚键。
最终组装: 最终化合物是通过一系列偶联反应将恶二唑环与溴苯基和叔丁基苯氧基连接起来组装的。
工业生产方法
这种化合物的工业生产可能涉及对上述合成路线的优化,以确保高收率和纯度。这可能包括使用催化剂、控制反应条件(温度、压力、pH)以及采用重结晶或色谱等提纯技术。
化学反应分析
反应类型
1-(4-溴苯基)-2-({5-[(4-叔丁基苯氧基)甲基]-1,3,4-恶二唑-2-基}硫代)乙酮可以进行多种化学反应:
氧化: 该化合物可以被氧化以引入额外的官能团或修饰现有的官能团。
还原: 还原反应可用于去除氧原子或将双键转化为单键。
取代: 溴苯基中的溴原子可以被其他亲核试剂取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 常用还原剂包括氢化铝锂 (LiAlH₄) 或硼氢化钠 (NaBH₄)。
取代: 胺、硫醇或醇盐等亲核试剂可用于取代反应。
主要产物
这些反应形成的主要产物取决于所用试剂和条件的具体情况。例如,氧化可能会产生酮或羧酸,而取代可能会将各种官能团引入分子中。
科学研究应用
1-(4-溴苯基)-2-({5-[(4-叔丁基苯氧基)甲基]-1,3,4-恶二唑-2-基}硫代)乙酮在科学研究中有几个应用:
化学: 它可以用作合成更复杂分子的构建块。
生物学: 该化合物可能具有作为生物活性分子的潜力,应用于药物发现和开发。
医学: 它可以被研究其药理性质,例如抗炎或抗癌活性。
工业: 该化合物可能用于开发具有特定性能的新材料,例如聚合物或涂层。
作用机制
1-(4-溴苯基)-2-({5-[(4-叔丁基苯氧基)甲基]-1,3,4-恶二唑-2-基}硫代)乙酮的作用机制取决于其具体的应用。在生物学背景下,它可能与酶或受体等分子靶标相互作用,调节其活性。恶二唑环和溴苯基可能在与这些靶标结合中发挥关键作用,而叔丁基苯氧基可能影响化合物的溶解度和生物利用度。
相似化合物的比较
类似化合物
1-(4-溴苯基)-2-(1,3,4-恶二唑-2-基)乙酮: 缺少叔丁基苯氧基,这可能会影响其溶解度和反应性。
1-(4-氯苯基)-2-({5-[(4-叔丁基苯氧基)甲基]-1,3,4-恶二唑-2-基}硫代)乙酮: 结构相似,但用氯原子代替了溴原子,这可能会影响其化学反应性和生物活性。
1-(4-溴苯基)-2-(1,3,4-噻二唑-2-基)乙酮: 含有噻二唑环而不是恶二唑环,这可能会改变其电子性质和反应性。
独特性
1-(4-溴苯基)-2-({5-[(4-叔丁基苯氧基)甲基]-1,3,4-恶二唑-2-基}硫代)乙酮由于其官能团的组合而具有独特性,这些官能团赋予了其特定的化学和物理性质。
属性
分子式 |
C21H21BrN2O3S |
|---|---|
分子量 |
461.4 g/mol |
IUPAC 名称 |
1-(4-bromophenyl)-2-[[5-[(4-tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C21H21BrN2O3S/c1-21(2,3)15-6-10-17(11-7-15)26-12-19-23-24-20(27-19)28-13-18(25)14-4-8-16(22)9-5-14/h4-11H,12-13H2,1-3H3 |
InChI 键 |
TUJHGXNOFBDRIE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(furan-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione](/img/structure/B12132466.png)

![2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B12132482.png)
![2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B12132484.png)


![4-chloro-N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide](/img/structure/B12132512.png)
![6-[4-Oxo-5-(phenylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B12132520.png)
![2-[(3,5,6-Trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12132526.png)
![3-[(3-chlorophenyl)sulfonyl]-1-cycloheptyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12132528.png)
![N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]naphthalene-1-carboxamide](/img/structure/B12132529.png)
![N-ethyl{2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo(1,6-dihydropyridin o[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}carboxamide](/img/structure/B12132536.png)
![3-[(4-Bromophenyl)methylthio]-4-prop-2-enyl-5-(3-pyridyl)-1,2,4-triazole](/img/structure/B12132543.png)

